molecular formula C11H7BrClNO2 B1273601 5-(Bromoacetyl)-3-(4-chlorophenyl)isoxazole CAS No. 258506-49-9

5-(Bromoacetyl)-3-(4-chlorophenyl)isoxazole

Cat. No.: B1273601
CAS No.: 258506-49-9
M. Wt: 300.53 g/mol
InChI Key: OUHGJKFYGYXITB-UHFFFAOYSA-N
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Description

5-(Bromoacetyl)-3-(4-chlorophenyl)isoxazole is a useful research compound. Its molecular formula is C11H7BrClNO2 and its molecular weight is 300.53 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Synthesis and Biological Activity

5-(Bromoacetyl)-3-(4-chlorophenyl)isoxazole and its derivatives have been explored for their potential in various biological applications. For instance, studies have shown the synthesis of related compounds with demonstrated antitubercular and antimicrobial activities. The synthesis involves condensing specific aryl methyl ketones with hydroxylamine hydrochloride (Popat, Nimavat, Kachhadia, & Joshi, 2004).

Applications in Organic Synthesis

In the realm of organic chemistry, the compound has been used in the synthesis of 5-substituted isoxazole-4-carboxylic esters. These esters are vital as they are starting materials for biomimetic synthesis of significant compounds like α-cyclopiazonic acid (Moorthie, McGarrigle, Stenson, & Aggarwal, 2007).

Antiviral and Cytotoxic Activities

Research has also been conducted on the synthesis of new pyrazole- and isoxazole-based heterocycles that include this compound derivatives. These compounds have shown promising antiviral activities, particularly against Herpes simplex type-1 (HSV-1), and cytotoxic activities, highlighting their potential in the development of new therapeutic agents (Dawood, Abdel-Gawad, Mohamed, & Badria, 2011).

Chemical Structure and Properties

The chemical structure and properties of related isoxazole compounds have been extensively studied, providing insights into their behavior in different solvents and conditions. This knowledge is crucial for understanding their reactivity and potential applications in various fields (Boulton & Katritzky, 1961).

Synthesis Techniques

Advanced synthesis techniques for creating derivatives of isoxazole compounds have been developed. These methods focus on increasing the purity and yield of the target compounds, which is essential for their use in scientific research and potential pharmaceutical applications (Kislyi, Danilova, & Semenov, 2005).

Properties

IUPAC Name

2-bromo-1-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrClNO2/c12-6-10(15)11-5-9(14-16-11)7-1-3-8(13)4-2-7/h1-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUHGJKFYGYXITB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NOC(=C2)C(=O)CBr)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80384097
Record name 2-Bromo-1-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80384097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

258506-49-9
Record name 2-Bromo-1-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80384097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 258506-49-9
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